molecular formula C19H20F2N4O2S B1224148 4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide

4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide

Cat. No. B1224148
M. Wt: 406.5 g/mol
InChI Key: ISEJNKGTTUGAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide is an anilide.

Scientific Research Applications

Antibacterial and Anti-Enzymatic Activity

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized from a similar framework, have demonstrated significant anti-bacterial potential against both gram-negative and gram-positive bacteria. These compounds also showed moderate inhibition of the α-chymotrypsin enzyme. In particular, a derivative exhibited marvelous activity compared to the standard ciprofloxacin against specific bacterial strains. These findings underscore the potential use of these compounds in antibacterial applications and enzyme inhibition studies (Siddiqui et al., 2014).

Anti-inflammatory, Antiproliferative, and Antibacterial Activities

(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, a related compound, was synthesized and characterized, showing synergistic anti-inflammatory, antiproliferative, and antibacterial activities. This highlights the multifaceted biological activity of these compounds, making them of interest for further pharmacological studies (Mohan et al., 2018).

Antimicrobial Properties

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing suitability as antibacterial agents. The synthesis involved various active methylene compounds and derivatives, leading to the creation of compounds with high antimicrobial activities (Azab et al., 2013).

Structural Analysis

Studies have also focused on the crystal structure of related compounds, providing insights into the molecular configuration and potential interactions of these molecules. This structural analysis contributes to understanding the molecular basis of the observed biological activities (Cai et al., 2009).

properties

Product Name

4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide

Molecular Formula

C19H20F2N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

4-[2-[(2,4-difluorophenyl)carbamothioyl]hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide

InChI

InChI=1S/C19H20F2N4O2S/c1-11-3-5-14(9-12(11)2)22-17(26)7-8-18(27)24-25-19(28)23-16-6-4-13(20)10-15(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)(H,24,27)(H2,23,25,28)

InChI Key

ISEJNKGTTUGAIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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